molecular formula C28H26N4O7S2 B3000349 Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate CAS No. 476366-32-2

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate

Cat. No. B3000349
CAS RN: 476366-32-2
M. Wt: 594.66
InChI Key: AZZUNXOXFXJUCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate, although not directly synthesized in the provided papers, we can infer from similar compounds that its synthesis would likely involve a series of reactions including cyclization, acylation, and possibly substitution reactions. For instance, the synthesis of related methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved cyclization and a 1,3-dipolar cycloaddition reaction . Similarly, the preparation of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate required the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . These methods could provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography is a common technique used to determine the precise molecular structure of crystalline compounds. For example, the crystal structure of methyl 5-methylthio-2-thioxo-1,3-dithiole-4-carboxyl N-methyl-anilide was determined, revealing a twist of the carbonyl group out of the ethylene plane . Similarly, the structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was elucidated using single-crystal X-ray analysis . These studies highlight the importance of molecular structure analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided detail various reactions involving heterocyclic and thiophene derivatives. For instance, methyl 3-amino-1H-indole-2-carboxylates were used to synthesize 5H-pyrimido[5,4-b]indole derivatives through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides . Additionally, 2-bis(methylthio)methylenebenzothiophen-3(2H)-one reacted with nucleophilic reagents to give replacement products . These reactions are indicative of the types of chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was assessed, showing promising activity against certain bacterial strains . The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was also investigated, demonstrating the compound's potential in applications requiring fluorescence . These studies provide a glimpse into the diverse properties that similar compounds can exhibit.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate, a complex organic compound, is involved in the synthesis of various bifunctional thiophene derivatives. Its synthetic utility is showcased in the creation of diverse fused and polyfunctional substituted thiophenes, which are noted for their promising antimicrobial activities. This illustrates the compound's role in the development of new antimicrobial agents (Abu‐Hashem et al., 2011).

Biological and Antimicrobial Activities

A significant area of research involves the evaluation of the biological activity of derivatives of this compound. For instance, some derivatives synthesized from it have demonstrated inhibitory activities against the root and stalk of certain plant species like Brassica napus and Echinochloa crusgalli. This suggests potential applications in agriculture and plant biology research (Wang et al., 2010).

Structural Analysis and Characterization

The structural characterization of related derivatives is also a key area of research. Studies have been conducted to elucidate the molecular structure and properties of related compounds, such as through X-ray crystallography. These studies are essential for understanding the chemical behavior and potential applications of these substances (Aydin et al., 2002).

Development of Cytotoxic Agents

Another important area of research is the synthesis of novel thiophene and benzothiophene derivatives as cytotoxic agents. Derivatives of this compound have been synthesized and evaluated as potential anti-cancer agents, showcasing their role in the development of new therapeutic agents (Mohareb et al., 2016).

properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O7S2/c1-18-24(16-19-5-10-22-23(15-19)39-17-38-22)40-27(25(18)28(34)37-2)31-26(33)20-6-8-21(9-7-20)41(35,36)32(13-3-11-29)14-4-12-30/h5-10,15H,3-4,13-14,16-17H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZUNXOXFXJUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate

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